REACTION_SMILES
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[CH2:10]([O:11][C:13](=[O:14])[c:15]1[c:16]([CH3:20])[nH:17][cH:18][cH:19]1)[CH3:12].[CH2:1]([CH3:2])[NH:3][CH2:4][CH3:5].[CH3:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[CH3:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34].[CH3:6][Al:7]([CH3:8])[CH3:9].[ClH:21]>>[CH2:1]([CH3:2])[N:3]([CH2:4][CH3:5])[C:13](=[O:14])[c:15]1[c:16]([CH3:20])[nH:17][cH:18][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc[nH]c1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCNCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C[Al](C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Type
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product
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Smiles
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CCN(CC)C(=O)c1cc[nH]c1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |